1-butyl-3-((2,5-dimethylphenyl)sulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)quinolin-4(1H)-one
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Description
1-butyl-3-((2,5-dimethylphenyl)sulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C27H33FN2O3S and its molecular weight is 484.63. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
Research into the synthesis and structural analysis of quinoline and its derivatives, such as studies on the synthesis of bis(benzo[h]quinolin-10-yl-n)rhodium(III) complexes, indicates a broad interest in the structural properties and synthesis methods of quinoline compounds for potential applications in materials science and catalysis (Nonoyama, 1974).
Antimicrobial Properties
Quinolone derivatives have been extensively studied for their antimicrobial properties. Research on fluoroquinolones and naphthyridines, for example, has highlighted the structure-activity relationships that contribute to their antibacterial potency, indicating potential applications in the development of new antibacterial agents (Remuzon et al., 1991).
Chemical Synthesis and Applications
Studies on the synthesis of complex molecules, such as the one-pot multistep Bohlmann-Rahtz heteroannulation reaction to synthesize dimethyl sulfomycinamate, highlight the versatility of quinoline derivatives in synthetic chemistry. Such research points towards the utility of these compounds in facilitating complex synthetic pathways for the production of therapeutically relevant molecules (Bagley et al., 2005).
Material Science and Polymer Applications
Research on the utilization of quinolone drugs as monomers for polyurethane backbones suggests applications in material science, particularly in the development of polymers with integrated antimicrobial properties (Yang & Santerre, 2001).
Properties
IUPAC Name |
1-butyl-3-(2,5-dimethylphenyl)sulfonyl-6-fluoro-7-(3-methylpiperidin-1-yl)quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33FN2O3S/c1-5-6-11-30-17-26(34(32,33)25-13-18(2)9-10-20(25)4)27(31)21-14-22(28)24(15-23(21)30)29-12-7-8-19(3)16-29/h9-10,13-15,17,19H,5-8,11-12,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCRJIFTFVNVQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC(C3)C)F)S(=O)(=O)C4=C(C=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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